molecular formula C23H20ClN3O B1663176 5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol CAS No. 713491-57-7

5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No. B1663176
M. Wt: 389.9 g/mol
InChI Key: AYLNNOFJYOLIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol, also known as CEPQ, is a quinoline-based compound that has been synthesized for a variety of scientific research applications. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antimalarial Activity

A study by Werbel et al. (1986) explored the synthesis and antimalarial activity of a series of compounds related to 5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol. These compounds demonstrated significant antimalarial potency against Plasmodium berghei in mice and showed potential for extended protection against infection even after oral administration, encouraging clinical trials in humans (Werbel et al., 1986).

Metal Complexes and Reactivity

Bortoluzzi et al. (2011) prepared new platinum(II) and palladium(II) complexes involving tridentate N-donor ligands, including one similar to 5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol. This study explored the reactivity of these complexes, contributing to the understanding of metal-assisted condensation reactions (Bortoluzzi et al., 2011).

Antimicrobial Activity

Patel et al. (2011) synthesized novel compounds including 5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol and its metal complexes. These were tested against various strains of microorganisms, showing higher antimicrobial activity compared to Ciprofloxacin (Patel et al., 2011).

Molecular Reporters and Analyte Signaling

Rurack and Bricks (2001) studied functional dyes with donor-acceptor-spacer-donor constitution, involving heterocyclic acceptors like quinolin-2-yl, for multimodal signaling of chemical analytes. This study highlights the potential of compounds like 5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol in creating efficient molecular reporters (Rurack & Bricks, 2001).

Synthesis of Antimicrobials

A study by Oza et al. (2011) involved the synthesis of novel divalent transition metal complexes from 5-((3-(methylthio)-5-(pyridin-4-yl)-4 H -1,2,4-triazol-4-ylamino)methyl)quinolin-8-ol. These compounds showed potent inhibitory action against various bacteria and fungus strains, indicating the antimicrobial potential of similar quinolin-8-ol derivatives (Oza et al., 2011).

properties

CAS RN

713491-57-7

Product Name

5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

5-chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C23H20ClN3O/c1-2-15-8-10-16(11-9-15)21(27-20-7-3-4-12-25-20)18-14-19(24)17-6-5-13-26-22(17)23(18)28/h3-14,21,28H,2H2,1H3,(H,25,27)

InChI Key

AYLNNOFJYOLIGI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4

synonyms

5-Chloro-7-((4-ethylphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

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